molecular formula C8H5F6NO B1376811 [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1353878-03-1

[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol

Cat. No.: B1376811
CAS No.: 1353878-03-1
M. Wt: 245.12 g/mol
InChI Key: UBVZPATWMLNESO-UHFFFAOYSA-N
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Description

[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol: is an organic compound with the molecular formula C8H5F6NO It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This can be achieved using reagents such as trifluoromethyltrimethylsilane (CF3SiMe3) in the presence of a fluoride source .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoromethyl groups enhance the metabolic stability and bioavailability of drug candidates .

Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups increase the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-2,16H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZPATWMLNESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253599
Record name 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353878-03-1
Record name 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol, 2,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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